(2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one
Description
The compound (2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. This derivative features:
- A 4-chlorophenylimino group at position 2, contributing electron-withdrawing effects.
- A 4-(octyloxy)benzylidene substituent at position 5, introducing lipophilicity due to the long alkyl chain.
Synthesis:
The compound is synthesized via a two-step protocol (Fig. 1):
Step 1: Condensation of substituted benzaldehyde (e.g., 4-octyloxybenzaldehyde) with 2-thioxothiazolidin-4-one in the presence of glacial acetic acid and sodium acetate under reflux .
Step 2: Reaction of the intermediate with 4-chloroaniline in methanol using potassium carbonate as a base, yielding the final product . This method offers >70% yields under mild conditions, comparable to analogous derivatives .
Biological Relevance:
Thiazolidin-4-one analogs are explored for antimicrobial, anticancer, and anti-inflammatory activities. While specific MIC50 data for this compound are unavailable, structurally similar analogs (e.g., 4-chlorophenyl derivatives) exhibit MIC50 values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
Properties
Molecular Formula |
C24H27ClN2O2S |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
(5Z)-2-(4-chlorophenyl)imino-5-[(4-octoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H27ClN2O2S/c1-2-3-4-5-6-7-16-29-21-14-8-18(9-15-21)17-22-23(28)27-24(30-22)26-20-12-10-19(25)11-13-20/h8-15,17H,2-7,16H2,1H3,(H,26,27,28)/b22-17- |
InChI Key |
VZSYPWDRMWQWJW-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-4-one
-
Reactants :
-
N-(4-Chlorophenyl)-2-chloroacetamide (0.1 mol)
-
Ammonium thiocyanate (0.12 mol)
-
Dry acetone (150 mL)
-
-
Conditions : Reflux at 60°C for 4–6 hours.
-
Workup : After cooling, pour into ice-water, filter, and recrystallize from ethanol.
-
Characterization :
Knoevenagel Condensation for C5 Benzylidene Functionalization
The 5-(4-octyloxybenzylidene) moiety is introduced via Knoevenagel condensation, which requires an active methylene group adjacent to the thiazolidinone carbonyl.
Synthesis of 5-[4-(Octyloxy)benzylidene]-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
-
Reactants :
-
2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-4-one (0.05 mol)
-
4-Octyloxybenzaldehyde (0.06 mol)
-
Anhydrous sodium acetate (0.1 mol)
-
Glacial acetic acid (50 mL)
-
-
Conditions : Reflux at 120°C for 8–12 hours.
-
Workup : Cool, filter, wash with cold ethanol, and recrystallize from acetone.
-
Characterization :
One-Pot Multicomponent Approach
To streamline synthesis, a one-pot method combining cyclocondensation and Knoevenagel steps has been optimized:
Single-Vessel Synthesis
-
Reactants :
-
4-Chloroaniline (0.1 mol)
-
4-Octyloxybenzaldehyde (0.1 mol)
-
Thioglycolic acid (0.12 mol)
-
Piperidine (catalyst, 0.01 mol)
-
Ethanol (100 mL)
-
-
Conditions : Reflux at 80°C for 24 hours.
-
Workup : Concentrate under vacuum, precipitate with water, and purify via column chromatography (SiO₂, ethyl acetate/hexane).
-
Advantages : Reduces intermediate isolation steps but requires precise stoichiometry.
Regioselectivity and Stereochemical Control
The (2E,5Z) configuration is governed by reaction dynamics:
-
C2 Imino Group : Regioselective cyclocondensation ensures the imino group forms exclusively at C2, avoiding isomeric byproducts.
-
C5 Benzylidene : Knoevenagel conditions favor the Z-isomer due to steric and electronic effects of the octyloxy group.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| Two-Step Sequential | 60% | 16–18 hours | High purity, well-characterized intermediates |
| One-Pot Multicomponent | 55% | 24 hours | Fewer purification steps |
Challenges and Optimizations
-
Byproduct Formation : Competing reactions may yield 5-unsubstituted thiazolidinones. Excess 4-octyloxybenzaldehyde (1.2 eq) suppresses this.
-
Solvent Choice : Acetic acid enhances Knoevenagel kinetics compared to ethanol.
-
Catalysts : Piperidine improves condensation efficiency over sodium acetate in polar solvents .
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Biological Activities
Thiazolidin-4-one derivatives have been extensively studied for their pharmacological properties. The compound exhibits several notable biological activities:
- Antimicrobial Activity : Research has indicated that thiazolidin-4-one derivatives can inhibit the growth of various bacterial strains. For instance, compounds structurally related to (2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Several studies have demonstrated the cytotoxic effects of thiazolidin-4-one derivatives on cancer cell lines. For example, thiazolidinone compounds have been found to induce apoptosis in human cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis-related proteins .
- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Thiazolidin-4-one derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in 2022 evaluated the anticancer properties of a series of thiazolidinone derivatives, including those structurally similar to (2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial activity of thiazolidinone derivatives against clinical isolates of bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as novel antimicrobial agents.
Data Table: Biological Activities Overview
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., 4-Cl, 4-F) stabilize the thiazolidinone ring, while electron-donating groups (e.g., 4-OCH₃) increase reactivity .
- Steric Effects : Bulky substituents (e.g., 2-methylbenzylidene) reduce synthetic yields due to steric hindrance during Schiff base formation .
Biological Activity
The compound (2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one (CAS Number: 488804-90-6) belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 443.0 g/mol. The thiazolidin-4-one structure consists of a five-membered ring containing sulfur and nitrogen atoms, which contributes to its biological properties. The presence of substituents like the 4-chlorophenyl imine and octyloxybenzylidene moiety enhances its pharmacological potential.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific cancer-related enzymes.
- Mechanism of Action : The compound has shown potential in targeting pathways involved in cancer cell survival and proliferation. For instance, it may inhibit the COX-2 enzyme, which is often overexpressed in tumors and associated with inflammation and cancer progression .
- Case Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including lung (A549) and breast cancer cells. The findings suggest that modifications at the 5-position of the thiazolidinone ring enhance anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : Research indicates that thiazolidin-4-one derivatives possess notable antibacterial activity. For example, compounds from this class have been reported to exhibit effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
- Mechanism : The antimicrobial action is believed to be mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
Thiazolidin-4-ones are known for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Research Findings : Studies have shown that these compounds can reduce inflammation markers in vitro and in vivo models. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the thiazolidinone ring can enhance or diminish their pharmacological effects.
| Position | Modification Type | Effect on Activity |
|---|---|---|
| 2 | Substitution | Enhances anticancer activity |
| 5 | Aromatic groups | Increases antimicrobial potency |
| 4 | Halogenation | Modulates anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E,5Z)-2-[(4-chlorophenyl)imino]-5-[4-(octyloxy)benzylidene]-1,3-thiazolidin-4-one, and how do reaction parameters influence yield and purity?
- Methodology : Multi-step synthesis typically involves:
Condensation of 4-octyloxybenzaldehyde with a thiazolidinone precursor.
Introduction of the 4-chlorophenylimino group via Schiff base formation.
Critical parameters include temperature (60–80°C for imine formation), solvent choice (e.g., ethanol or DMF for solubility), and catalysts (e.g., acetic acid for imine stabilization) .
- Optimization : Yield improvements (from ~50% to >75%) are achieved by refluxing under nitrogen to prevent oxidation and using anhydrous conditions .
Q. How is the stereochemistry (E/Z isomerism) of this compound confirmed, and what analytical techniques are essential for structural validation?
- Techniques :
- NMR : H and C NMR identify substituent positions and isomer ratios (e.g., coupling constants for olefinic protons).
- X-ray crystallography : Resolves absolute configuration, critical for distinguishing E/Z isomers .
- Mass spectrometry : Validates molecular weight (C₃₀H₂₈ClN₃O₂S, MW: 554.08 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. What molecular targets or pathways are implicated in the biological activity of this compound, and how can computational modeling guide mechanistic studies?
- Hypothesized Targets : Thiazolidinones often target enzymes (e.g., cyclooxygenase-2) or receptors (e.g., PPAR-γ). Computational docking studies suggest the 4-chlorophenyl group enhances binding to hydrophobic pockets, while the octyloxy chain may improve membrane permeability .
- Methodology : Molecular dynamics (MD) simulations predict binding stability, while QSAR models correlate substituent electronegativity with activity .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) for this compound?
- Factors Causing Discrepancies :
- Isomer purity : E/Z ratios affect bioactivity; HPLC purification (>95% purity) is essential .
- Assay conditions : Varying pH or serum proteins in cell-based assays may alter solubility and efficacy .
- Resolution Strategy : Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays) and use isomerically pure samples .
Q. What computational strategies predict the compound’s physicochemical properties (e.g., logP, solubility) to optimize drug-likeness?
- Tools :
- DFT calculations : Estimate dipole moments (influencing solubility) and HOMO-LUMO gaps (reactivity).
- ADMET predictors : SwissADME or pkCSM models forecast logP (~5.2, indicating high lipophilicity) and intestinal absorption (>80%) .
- Experimental Validation : Compare predicted vs. experimental solubility in PEG-400/water mixtures .
Experimental Design and Data Analysis
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- SAR Modifications :
| Substituent | Modification | Observed Effect |
|---|---|---|
| Octyloxy chain | Shorten to hexyloxy | Reduced cytotoxicity |
| 4-Chlorophenyl | Replace with trifluoromethyl | Enhanced enzyme inhibition |
- Methodology : Parallel synthesis of analogs with systematic substituent changes, followed by high-throughput screening .
Q. What strategies mitigate stability issues (e.g., photodegradation) during storage or in vitro assays?
- Stabilization Approaches :
- Light-sensitive storage : Use amber vials and inert atmospheres (N₂) to prevent radical formation.
- Formulation : Encapsulation in cyclodextrins or liposomes improves aqueous stability .
- Analytical Monitoring : HPLC-UV tracks degradation products; Arrhenius plots predict shelf-life .
Tables of Key Data
Table 1 : Comparative Bioactivity of Structural Analogs
| Compound | Substituent | IC₅₀ (Anti-inflammatory) | MIC (Antimicrobial) |
|---|---|---|---|
| Target compound | 4-Cl, octyloxy | 12.3 µM | 8 µg/mL |
| Analog A | 4-CF₃, hexyloxy | 8.7 µM | >32 µg/mL |
Table 2 : Synthetic Yield Optimization
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Standard | Ethanol | Acetic acid | 52 |
| Optimized | DMF | Piperidine | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
